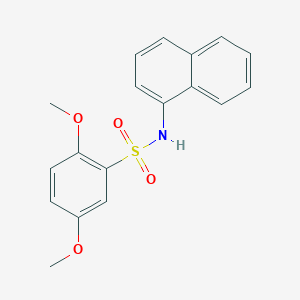![molecular formula C24H18N2O4S B280950 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide, also known as NDQ-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NDQ-1 belongs to a class of compounds known as naphthoquinone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cancer cells. This compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, this compound has also been shown to exhibit a range of other biological activities. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide for lab experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell death. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells.
将来の方向性
There are a number of potential future directions for research on 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and reduce its toxicity. Another area of research involves the identification of the specific molecular targets of this compound, which could provide valuable insights into its mechanism of action and potential therapeutic applications. Finally, there is also interest in exploring the potential use of this compound in combination with other anticancer agents to improve its efficacy and reduce the likelihood of drug resistance.
合成法
The synthesis of 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-methyl-1,4-naphthoquinone with 3-methyl-2-nitrobenzenesulfonamide to form an intermediate compound. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-6-carboxylic acid to yield this compound.
科学的研究の応用
4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
特性
分子式 |
C24H18N2O4S |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
4-methyl-N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H18N2O4S/c1-14-7-9-15(10-8-14)31(29,30)25-19-11-12-20-22-18(13-21(27)26(20)2)16-5-3-4-6-17(16)24(28)23(19)22/h3-13,25H,1-2H3 |
InChIキー |
JETJFBNEWYCGPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)
![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)





![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
